Galantamine hydrobromide
Overview
Description
Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase enzyme. It is primarily extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and other related species . This compound is widely used in the treatment of mild to moderate dementia associated with Alzheimer’s disease .
Mechanism of Action
Target of Action
Galanthamine hydrobromide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor .
Mode of Action
Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The biochemical pathway of galanthamine involves the acetylcholine neurotransmission pathway . By blocking the breakdown of acetylcholine, galanthamine enhances cholinergic neuron function and signaling . This action is hypothesized to decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Pharmacokinetics
Galanthamine has an elimination half-life of 40–50 minutes , a volume of distribution over 2 liters/kg , a plasma clearance of about 2 liters/h · kg , and an oral bioavailability of about 65% . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours .
Result of Action
The molecular and cellular effects of galanthamine’s action involve the enhancement of cholinergic neuron function and signaling . This results in increased acetylcholine neurotransmission, which can improve learning and short-term memory in animal models .
Action Environment
Environmental factors can influence the action of galanthamine hydrobromide. For instance, water deficiency has been shown to affect the production of galanthamine in certain plant species . Additionally, the compound’s action can be influenced by the patient’s health status and other individual factors .
Biochemical Analysis
Biochemical Properties
Galanthamine hydrobromide interacts with the acetylcholinesterase enzyme, acting as a competitive and reversible inhibitor . This interaction prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .
Cellular Effects
In the context of Alzheimer’s disease, galanthamine hydrobromide enhances cholinergic neuron function and signaling . It increases acetylcholine neurotransmission by blocking the breakdown of acetylcholine in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to cognitive function .
Molecular Mechanism
The molecular mechanism of action of galanthamine hydrobromide involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity and thus increasing the levels of acetylcholine . It also acts as an allosteric modulator at the nicotinic receptor, further enhancing acetylcholine neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, galanthamine hydrobromide has shown to improve learning and short-term memory in animal models . Over time, the effects of galanthamine hydrobromide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Dosage Effects in Animal Models
In animal models, the effects of galanthamine hydrobromide vary with different dosages . The optimal dose was found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Galanthamine hydrobromide is metabolized in the body through multiple pathways, including glucuronidation, O-demethylation, N-demethylation, and N-oxidation . It interacts with enzymes such as CYP2D6 and CYP3A4 .
Transport and Distribution
Galanthamine hydrobromide is predominantly excreted in the urine, with excretion being rapid and nearly complete at 96 hours after dosing . This suggests that it is transported and distributed within the body’s cells and tissues, likely involving various transporters or binding proteins .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present, such as synaptic clefts where it can exert its effects on acetylcholine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine hydrobromide typically involves the extraction of galanthamine from plant sources followed by its conversion to the hydrobromide salt. One common method includes the precipitation of galanthamine hydrobromide from a mixture of alkaloids obtained from the Amaryllidaceae family . The process involves treating the hydrobromide with alkali, followed by extraction and crystallization using solvents such as n-butyl, isobutyl, sec-butyl, or t-butyl .
Industrial Production Methods
Industrial production of galanthamine hydrobromide often involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include the use of various solvents and reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Galanthamine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Galanthamine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the galanthamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of galanthamine, which can have different pharmacological properties .
Scientific Research Applications
Galanthamine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of acetylcholinesterase inhibitors.
Biology: Investigated for its effects on neurotransmission and cognitive function.
Medicine: Widely used in the treatment of Alzheimer’s disease and other memory impairments.
Industry: Used in the development of drug delivery systems and other pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a dual mechanism of action, inhibiting both acetylcholinesterase and butyrylcholinesterase.
Physostigmine: An older acetylcholinesterase inhibitor with a shorter duration of action.
Uniqueness
Galanthamine hydrobromide is unique due to its dual mechanism of action, acting both as an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its effectiveness in treating cognitive impairments and sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
Record name | Galantamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galantamine hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Galantamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALANTAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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